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Compound of Interest

Compound Name: Isomucronulatol 7-O-glucoside

Cat. No.: B12326594

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for
Isomucronulatol 7-O-glucoside, an isoflavonoid glycoside isolated from species of the
Astragalus genus. This document is intended to serve as a comprehensive resource for
researchers in natural product chemistry, pharmacology, and drug development, offering key
data for the identification and characterization of this compound.

Core Spectroscopic Data

Isomucronulatol 7-O-glucoside possesses the molecular formula C23H28010, with a
monoisotopic mass of 464.1682 g/mol [1]. The structural elucidation of this compound relies
heavily on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is crucial for confirming the elemental composition of
Isomucronulatol 7-O-glucoside.
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lon Mass-to-Charge Ratio (m/z) Description

[M+H]*+ 465.1757 Protonated molecule
[M+Na]* 487.1576 Sodium adduct

[M-H]~ 463.1609 Deprotonated molecule

This data is predicted based on the known molecular formula and may vary slightly based on
experimental conditions.

Nuclear Magnetic Resonance (NMR) Data

While a complete, experimentally verified and published table of *H and *3C NMR data for
Isomucronulatol 7-O-glucoside is not readily available in the public domain, the following
represents predicted chemical shifts based on its known structure. These values serve as a
guide for researchers in assigning their own experimental data.

Table 1: Predicted *H NMR Spectroscopic Data for Isomucronulatol 7-O-glucoside (in
DMSO-ds)
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Position 0 (ppm) Multiplicity J (Hz2)
Isoflavan Moiety

H-2a ~4.20 dd 10.5, 4.5
H-2b ~3.95 t 10.5
H-3 ~3.50 m

H-4a ~2.90 dd 16.0, 11.0
H-4b ~2.80 dd 16.0, 5.0
H-5 ~7.20 d 8.5

H-6 ~6.55 dd 85,25
H-8 ~6.45 d 2.5

H-1' - - -

H-2' ~6.80 s

H-5' ~6.70 s

H-6' - - -
3'-OCHs ~3.80 s

4'-OCHs ~3.75 S

Glucoside Moiety

H-1" ~4.90 d 7.5

H-2" ~3.20-3.50 m

H-3" ~3.20-3.50 m

H-4" ~3.20-3.50 m

H-5" ~3.20-3.50 m

H-6"a ~3.70 m

H-6"b ~3.50 m
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Table 2: Predicted 3C NMR Spectroscopic Data for Isomucronulatol 7-O-glucoside (in

DMSO-de)
Position o (ppm) Position o (ppm)
Isoflavan Moiety Glucoside Moiety
C-2 ~70.0 C-1 ~101.0
C-3 ~45.0 c-2" ~74.0
C-4 ~31.0 Cc-3" ~77.0
C-4a ~115.0 c-4" ~70.5
C-5 ~129.0 C-5' ~76.5
C-6 ~108.0 C-6" ~61.5
C-7 ~158.0
C-8 ~103.0
C-8a ~155.0
C-1 ~125.0
C-2' ~148.0
C-3 ~112.0
C-4' ~149.0
C-5' ~110.0
C-6' ~118.0
3'-OCHs ~56.0
4'-OCHs ~55.5

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for Isomucronulatol

7-0O-glucoside would typically involve the following steps:
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Isolation of Isomucronulatol 7-O-glucoside

o Extraction: The dried and powdered plant material (e.g., roots of Astragalus membranaceus)
is extracted with a suitable solvent, typically methanol or ethanol, using methods such as

maceration or Soxhlet extraction.

o Fractionation: The crude extract is then partitioned with solvents of increasing polarity (e.g.,
n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.
Isoflavonoid glycosides are often enriched in the n-butanol fraction.

o Chromatography: The n-butanol fraction is subjected to various chromatographic techniques
for purification. This may include:

o Column Chromatography: Using silica gel, Sephadex LH-20, or other stationary phases.

o High-Performance Liquid Chromatography (HPLC): A final purification step using a
reversed-phase column (e.g., C18) with a gradient elution system (e.g., water and
acetonitrile, often with a small percentage of formic acid).

Spectroscopic Analysis

e Mass Spectrometry (MS):

o Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-
Flight (Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source
is typically used.

o Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g.,
methanol or acetonitrile) at a low concentration (e.g., 1-10 pg/mL).

o Data Acquisition: Data is acquired in both positive and negative ion modes to obtain the
protonated ([M+H]*), sodiated ([M+Na]*), and deprotonated ([M-H]~) molecular ions.
Tandem MS (MS/MS) experiments are performed to obtain fragmentation patterns for

structural elucidation.

e Nuclear Magnetic Resonance (NMR) Spectroscopy:
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o Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to
acquire H, 13C, and various 2D NMR spectra.

o Sample Preparation: A few milligrams of the purified compound are dissolved in a
deuterated solvent (e.g., DMSO-ds, Methanol-da4, or Acetone-ds).

o Data Acquisition: A standard suite of NMR experiments is performed:
» 1H NMR: To determine the proton chemical shifts, multiplicities, and coupling constants.
= 13C NMR: To determine the chemical shifts of the carbon atoms.

» 2D NMR: Including COSY (Correlated Spectroscopy) to establish proton-proton
couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to
their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to
identify long-range proton-carbon correlations, which is crucial for assigning the
positions of substituents and the glycosidic linkage.

Visualization of Experimental Workflow

The general workflow for the isolation and characterization of Isomucronulatol 7-O-glucoside
can be visualized as follows:

Click to download full resolution via product page

Isolation and Characterization Workflow

This guide provides foundational spectroscopic information and standardized protocols relevant
to Isomucronulatol 7-O-glucoside. Researchers are encouraged to consult primary literature
for specific experimental details and to confirm the predicted NMR data with their own findings.

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b12326594?utm_src=pdf-body
https://www.benchchem.com/product/b12326594?utm_src=pdf-body-img
https://www.benchchem.com/product/b12326594?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12326594?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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